molecular formula C15H8N4O5S B2384113 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922043-94-5

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2384113
CAS No.: 922043-94-5
M. Wt: 356.31
InChI Key: USTSWWYOKREJDZ-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that incorporates several heterocyclic structuresCompounds containing benzofuran rings are known for their diverse biological activities, such as anti-tumor, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

For instance, benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect pathways related to cell proliferation, bacterial growth, oxidative stress, and viral replication.

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.

Result of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have effects on cell proliferation.

Action Environment

It is known that the biological activity of benzofuran derivatives can be influenced by the substitution at the biphenyl ring . This suggests that the compound’s action, efficacy, and stability may also be influenced by the specific chemical environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce side reactions .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5S/c20-13(11-5-6-12(25-11)19(21)22)16-15-18-17-14(24-15)10-7-8-3-1-2-4-9(8)23-10/h1-7H,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTSWWYOKREJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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